molecular formula C13H20N2O B1436653 4-(2-Aminoethyl)-N,N-diethylbenzamide CAS No. 885270-66-6

4-(2-Aminoethyl)-N,N-diethylbenzamide

Cat. No. B1436653
CAS RN: 885270-66-6
M. Wt: 220.31 g/mol
InChI Key: YPNJSWQKAZEDJY-UHFFFAOYSA-N
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Description

“4-(2-Aminoethyl)aniline” is a compound that has been used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk . It has also been used as a reagent in polycondensation reactions .


Synthesis Analysis

The synthesis of similar compounds such as “4-Amino-N-[2(diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex” has been reported . The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by several physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry .


Chemical Reactions Analysis

“4-(2-Aminoethyl)aniline” undergoes coupling with carbohydrates by reductive amination to yield modified carbohydrates .

Scientific Research Applications

Structural Properties and Dynamics

  • A study on the structural properties of N,N-dialkylaminobenzamides revealed insights into the rotation barriers around carbon amino nitrogen bonds in these compounds, which are lower than for their vinyl analogues. This suggests that steric strain plays a significant role in the ground state energy, affecting the compound's reactivity and potential applications in materials science or molecular design (Karlsen et al., 2002).

Chemical Analysis and Characterization

  • Electrospray mass spectrometry and fragmentation studies on N-linked carbohydrates derivatized at the reducing terminus, including those with 4-amino-N-(2-diethylaminoethyl)benzamide, highlighted its utility in enhancing signal strength and providing informative spectra for chemical analysis. This application is crucial for advancing methodologies in biochemical and analytical chemistry (Harvey, 2000).

Material Science Applications

  • Research on the molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, a compound with a similar structure, in various solutions at 30°C has provided valuable data for the development of materials with specific optical properties. Such studies are essential for the fields of photonics and advanced material science (Sawale et al., 2016).

Environmental Science

  • A novel adsorbent based on a derivative similar to 4-(2-Aminoethyl)-N,N-diethylbenzamide for the removal of Ni(II) from aqueous solutions was developed, demonstrating the compound's potential in environmental cleanup and pollution control. The study used a comprehensive experimental design to optimize variables, achieving high removal efficiency, which is significant for water treatment technologies (Rahman & Nasir, 2019).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(2-Aminoethyl)-N,N-diethylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase, which are involved in the biosynthesis of dopamine . These interactions are crucial for understanding the compound’s role in modulating biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect dopamine receptors, which are involved in regulating motor output, motivation, reward, learning, memory, and endocrine regulation . By modulating these pathways, this compound can impact cell function and overall cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable in aqueous solutions for extended periods, maintaining its inhibitory activity . Its stability can be affected by factors such as pH and temperature, which may influence its long-term effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and modulating neurotransmitter levels . At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to participate in the biosynthesis of catecholamines, such as dopamine, by interacting with enzymes like tyrosine hydroxylase and aromatic L-amino acid decarboxylase . These interactions are essential for understanding the compound’s role in metabolic processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound has been shown to be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Additionally, its distribution within tissues can be influenced by factors such as blood flow and tissue permeability, which affect its localization and accumulation.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . Its localization is directed by targeting signals and post-translational modifications, which ensure that it reaches the appropriate cellular compartments to exert its effects.

properties

IUPAC Name

4-(2-aminoethyl)-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-15(4-2)13(16)12-7-5-11(6-8-12)9-10-14/h5-8H,3-4,9-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNJSWQKAZEDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654398
Record name 4-(2-Aminoethyl)-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885270-66-6
Record name 4-(2-Aminoethyl)-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885270-66-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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